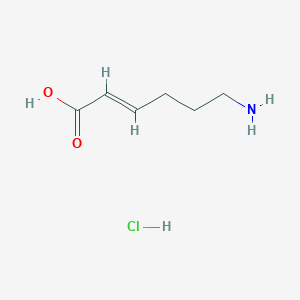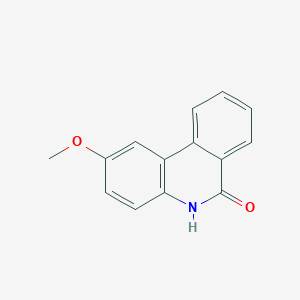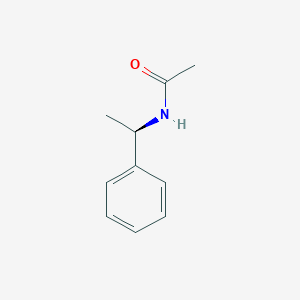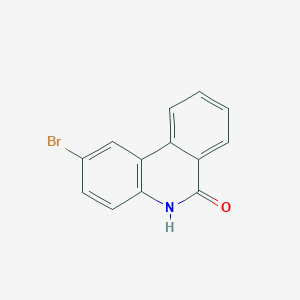![molecular formula C11H14O4 B131418 3-[(2-Methoxyethoxy)methoxy]benzaldehyde CAS No. 139461-72-6](/img/structure/B131418.png)
3-[(2-Methoxyethoxy)methoxy]benzaldehyde
概要
説明
3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a chemical compound that is related to various benzaldehyde derivatives synthesized for different applications, including the study of nonlinear optical properties and the synthesis of complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives involves multiple steps, including the treatment of brominated precursors with nucleophiles such as BuLi and subsequent reactions with aldehydes or other reagents to introduce additional functional groups . For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ^5,4λ^5,6λ^5-triazatriphosphin-2-yl)oxy]benzaldehyde involves a reaction between 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene . These methods could potentially be adapted to synthesize this compound by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was determined to be non-planar with a strong O–H∙∙∙N hydrogen bond . Similarly, the structure of another derivative was elucidated by X-ray analysis, revealing an orthorhombic crystal system . These studies suggest that this compound could also exhibit interesting structural features that can be analyzed using similar techniques.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as seen in the synthesis of 3-aryl-2-methoxyinden-1-one (Z)-phenylhydrazones . These reactions are often mediated by acids or catalyzed by metals. The reactivity of this compound would likely be influenced by the presence of the methoxyethoxy group, which could participate in or influence such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies. For example, the nonlinear optical properties of a benzaldehyde-imine derivative were investigated using ab initio calculations, indicating good nonlinear optical properties . The spectroscopic characterization of another derivative provided detailed information about its electronic structure . These findings suggest that this compound may also possess unique optical and electronic properties that could be explored through spectroscopic techniques.
科学的研究の応用
Kinetics and Mechanism Studies
- Oxidation Mechanisms: Methoxy benzaldehydes, including variants of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde, have been studied for their oxidation by benzimidazolium fluorochromate in aqueous acetic acid, leading to the formation of carboxylic acids. These studies provide insights into the reaction kinetics and mechanisms (Malik, Asghar, & Mansoor, 2016).
Enzyme Catalysis and Asymmetric Synthesis
- Enzyme-Catalyzed Reactions: Research on benzaldehyde lyase highlights its role in the enantioselective synthesis of benzoin derivatives, indicating potential applications in asymmetric synthesis processes (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Crystallography and Molecular Structure
- Crystal Structure Analysis: Studies on 2-methoxy-benzaldehyde have focused on its crystal structure and intra- and intermolecular interactions. This research contributes to understanding the dimerization and molecular behavior in solid and liquid states (Ribeiro-Claro, Drew, & Félix, 2002).
Synthesis and Chemical Reactions
- Synthetic Applications: The compound has been used in the synthesis of complex molecules like amorfrutins, highlighting its versatility in synthetic chemistry (Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk, 2020).
- One-Pot Synthesis Methods: Research has also been conducted on solvent-free, one-pot synthesis methods using methoxy-substituted benzaldehydes, demonstrating environmentally friendly approaches in chemical synthesis (Bandgar, Uppalla, & Kurule, 1999).
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7-8H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUZAHLUWZTYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578014 | |
| Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139461-72-6 | |
| Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)



![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)








